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Compound of Interest

Compound Name: 1,3-Diiodobenzene

Cat. No.: B1666199 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of

1,3-diiodobenzene (m-diiodobenzene), a key intermediate in various fields including organic

synthesis, pharmaceuticals, and materials science.[1][2] A thorough understanding of its

thermodynamic characteristics is crucial for process optimization, reaction modeling, and

ensuring the stability and purity of resulting compounds. This document compiles critically

evaluated experimental data, outlines common experimental methodologies for their

determination, and presents a generalized workflow for a key analytical technique.

Core Thermodynamic Data
The thermodynamic properties of 1,3-diiodobenzene have been characterized through various

experimental and computational methods. The following tables summarize the most critical

quantitative data available, primarily from the National Institute of Standards and Technology

(NIST) database.[3]

Table 1: Phase Transition Properties
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Property Value Units Comments Reference

Triple Point

Temperature
307.34 K

Crystal 1, Liquid,

and Gas

equilibrium

[3]

Normal Boiling

Temperature
558.15 K At 101.325 kPa [3]

Critical

Temperature
879.0 K Estimated [3]

Critical Pressure 4809.84 kPa Estimated [3]

Melting Point

34-37 °C

(307.15-310.15

K)

°C (K) Literature value [1]

Enthalpy of

Fusion
16.0 kJ/mol At triple point [3]

Entropy of

Fusion
51.9 J/mol·K At 307.35 K

Table 2: Enthalpy and Heat Capacity
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Property Value Units
Temperat
ure (K)

Pressure
(kPa)

Comment
s

Referenc
e

Standard

Molar

Enthalpy of

Formation

(crystal)

93.7 kJ/mol 298.15 100 [3]

Enthalpy of

Vaporizatio

n

70.0 kJ/mol 307.34 0.026
At triple

point
[3]

Heat

Capacity at

Constant

Pressure

(Ideal Gas)

134.86 J/mol·K 300.0 100 [3]

Heat

Capacity at

Saturation

Pressure

(Liquid)

210.0 J/mol·K 307.34 0.026
At triple

point
[3]

Table 3: Density
State Value Units

Temperatur
e (K)

Pressure
(kPa)

Reference

Liquid (at

Triple Point)
2370.0 kg/m ³ 307.34 0.026 [3]

Gas (at

Normal

Boiling Point)

4.4 kg/m ³ 558.15 101.325 [3]

Experimental Protocols
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The determination of the thermodynamic properties of organic compounds like 1,3-
diiodobenzene relies on a suite of well-established experimental techniques. While specific,

detailed protocols for this particular compound are often found in primary literature that may be

difficult to access, the general methodologies are described below.

Determination of Enthalpy of Fusion: Differential
Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the

difference in the amount of heat required to increase the temperature of a sample and a

reference as a function of temperature.[4] It is a powerful tool for determining the enthalpy of

fusion (melting).

Methodology:

Sample Preparation: A small, accurately weighed sample of 1,3-diiodobenzene (typically 1-

5 mg) is hermetically sealed in an aluminum pan.[4] An empty, sealed pan is used as a

reference.

Instrument Setup: The sample and reference pans are placed in the DSC cell. The

instrument is programmed with a specific temperature profile, which includes an initial

isothermal period, a controlled heating ramp through the melting point of the sample, and a

final isothermal period. A constant heating rate, for example, 2 K/min, is applied.[5]

Data Acquisition: During the heating process, the instrument records the differential heat flow

between the sample and the reference. As the sample melts, it absorbs energy, resulting in

an endothermic peak on the DSC thermogram.

Data Analysis: The area under the melting peak is integrated to determine the total heat

absorbed during the phase transition. This value, divided by the mass of the sample, gives

the specific enthalpy of fusion (in J/g), which can then be converted to the molar enthalpy of

fusion (in kJ/mol) using the molar mass of 1,3-diiodobenzene. The onset temperature of the

peak is typically taken as the melting point.

Determination of Enthalpy of Combustion: Bomb
Calorimetry
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Bomb calorimetry is the standard method for determining the heat of combustion of solid and

liquid samples.[6][7] For organoiodine compounds, specialized techniques such as rotating-

bomb calorimetry may be employed to ensure complete combustion and dissolution of

products, although static-bomb calorimetry is also used.

Methodology:

Sample Preparation: A known mass of 1,3-diiodobenzene is pressed into a pellet and

placed in a crucible within a high-pressure stainless steel vessel, known as the "bomb".[8] A

small amount of water is added to the bomb to saturate the internal atmosphere and dissolve

the combustion products. A fuse wire is positioned to be in contact with the sample.

Assembly and Pressurization: The bomb is sealed and pressurized with a large excess of

pure oxygen, typically to around 30 atm.[9][10]

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an

insulated container (the calorimeter). The entire assembly is allowed to reach thermal

equilibrium.

Ignition and Temperature Measurement: The sample is ignited by passing an electric current

through the fuse wire. The combustion reaction releases heat, which is transferred to the

bomb and the surrounding water, causing a temperature rise. The temperature of the water

is precisely measured over time until it reaches a maximum and then begins to cool.

Analysis: The total heat released is calculated from the temperature rise and the previously

determined heat capacity of the calorimeter system. Corrections are made for the heat of

ignition and any side reactions. From the heat of combustion at constant volume (ΔU), the

enthalpy of combustion at constant pressure (ΔH) can be calculated.

Determination of Vapor Pressure: Transpiration Method
The transpiration method is a reliable technique for measuring the vapor pressure of low-

volatility compounds.

Methodology:
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Sample Preparation: A sample of 1,3-diiodobenzene is placed in a saturator, which is a tube

packed with an inert material like glass beads to increase the surface area for evaporation.

Experimental Setup: The saturator is placed in a thermostatically controlled environment to

maintain a constant temperature. A stream of an inert gas, such as nitrogen, is passed

through the saturator at a slow, controlled flow rate.

Saturation and Trapping: The inert gas becomes saturated with the vapor of 1,3-
diiodobenzene as it passes through the saturator. The gas stream is then passed through a

cold trap to condense the transported substance.

Quantification: The mass of the condensed 1,3-diiodobenzene is determined, typically by

gas chromatography.

Calculation: The vapor pressure is calculated from the mass of the transported substance,

the volume of the carrier gas, and the temperature, using the ideal gas law.

Computational Studies
In addition to experimental measurements, computational quantum chemistry methods are

increasingly used to predict the thermodynamic properties of molecules. Density Functional

Theory (DFT) and other ab initio methods can provide valuable insights into properties like

enthalpy of formation, entropy, and heat capacity.[11][12]

These methods involve solving the Schrödinger equation for the molecule to determine its

electronic structure and energy.[13] From the calculated energies of optimized molecular

geometries and their vibrational frequencies, thermodynamic properties can be derived using

statistical mechanics.[12][13][14] For instance, the enthalpy of formation can be calculated from

the computed atomization energy of the molecule.[15][16] While providing a powerful predictive

tool, the accuracy of these calculations is highly dependent on the level of theory and basis set

employed.[17]

Visualizations
Experimental Workflow: Differential Scanning
Calorimetry (DSC)
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The following diagram illustrates a generalized workflow for determining the enthalpy of fusion

of 1,3-diiodobenzene using DSC.

Sample Preparation

Instrument Setup

Data Acquisition

Data Analysis

Weigh 1-5 mg of 
1,3-diiodobenzene

Hermetically seal in 
Aluminium Pan

Place Sample & Reference 
Pans in DSC Cell

Program Temperature Profile 
(Isothermal -> Ramp -> Isothermal)

Start DSC Run

Record Differential Heat Flow 
vs. Temperature

Plot Thermogram 
(Heat Flow vs. Temp)

Integrate Area of 
Endothermic Melting Peak

Calculate Molar Enthalpy of Fusion
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Click to download full resolution via product page

Caption: Generalized workflow for determining the enthalpy of fusion using DSC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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